molecular formula C11H22N4O2 B13975577 (2S)-2-azido-3-methylbutanoate;cyclohexylazanium

(2S)-2-azido-3-methylbutanoate;cyclohexylazanium

Cat. No.: B13975577
M. Wt: 242.32 g/mol
InChI Key: YMXXCNHHCIMTCV-VWMHFEHESA-N
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Description

(S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an azido group, which is known for its high reactivity, making it a valuable intermediate in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt typically involves the introduction of an azido group to an isovaleric acid derivative. One common method is the nucleophilic substitution reaction where a halogenated isovaleric acid derivative reacts with sodium azide under mild conditions. The resulting azido compound is then treated with cyclohexylamine to form the cyclohexylammonium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that are easily recoverable and recyclable is also a common practice in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: Reduction of the azido group can yield amines.

    Substitution: The azido group can participate in substitution reactions, such as the Staudinger reaction, to form iminophosphoranes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Phosphines are commonly used in the Staudinger reaction.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Iminophosphoranes and other substituted products.

Scientific Research Applications

(S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of (S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt involves the reactivity of the azido group. This group can undergo cycloaddition reactions, forming triazoles, which are important in various biological and chemical processes. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or participating in click chemistry reactions.

Comparison with Similar Compounds

Similar Compounds

    Phenyl Azide: Another organic azide with similar reactivity but different applications.

    2-Azidoacetic Acid: Similar structure but with different functional groups and reactivity.

    Azidomethylbenzene: Used in similar applications but with a different core structure.

Uniqueness

(S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt is unique due to its specific combination of an azido group with an isovaleric acid backbone and a cyclohexylammonium counterion. This combination provides distinct reactivity and solubility properties, making it suitable for specialized applications in synthesis and material science.

Properties

Molecular Formula

C11H22N4O2

Molecular Weight

242.32 g/mol

IUPAC Name

(2S)-2-azido-3-methylbutanoate;cyclohexylazanium

InChI

InChI=1S/C6H13N.C5H9N3O2/c7-6-4-2-1-3-5-6;1-3(2)4(5(9)10)7-8-6/h6H,1-5,7H2;3-4H,1-2H3,(H,9,10)/t;4-/m.0/s1

InChI Key

YMXXCNHHCIMTCV-VWMHFEHESA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)[O-])N=[N+]=[N-].C1CCC(CC1)[NH3+]

Canonical SMILES

CC(C)C(C(=O)[O-])N=[N+]=[N-].C1CCC(CC1)[NH3+]

Origin of Product

United States

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